6-Bromo-7-fluoroisoquinolin-1-amine
Overview
Description
6-Bromo-7-fluoroisoquinolin-1-amine is a compound with the molecular formula C9H6BrFN2 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of similar compounds like fluorinated isoquinolines has been greatly developed during the last decade . These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrFN2/c10-6-1-5-2-9(12)13-4-7(5)8(11)3-6/h1-4H,(H2,12,13) .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 241.06 .Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-7-fluoroisoquinolin-1-amine is a compound that has attracted interest in the field of organic synthesis and medicinal chemistry. It serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the convenient synthesis of tetrahydroisoquinolines and naphthyridines through processes involving lithiation, formylation, and reductive amination (Zlatoidský & Gabos, 2009). Similarly, it has been employed in the preparation of quinoline diones, where its reactivity in nucleophilic substitution reactions has been explored (Choi & Chi, 2004).
Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of isoquinoline, similar to this compound, have shown potential in the development of new therapeutic agents. For example, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, a related compound, has demonstrated antidepressant-like effects in rodent models, suggesting the potential for derivatives of this compound in psychiatric research (Pesarico et al., 2017).
Advanced Synthesis Techniques
Advanced synthesis techniques involving this compound and its derivatives include selective Buchwald-Hartwig amination reactions. These reactions are crucial for the controlled functionalization of compounds, leading to the synthesis of ligands with increased binding affinity for specific protein domains (Smith et al., 2008). Additionally, palladium-catalyzed microwave-assisted amination of aryl bromides, including those related to this compound, has been reported to enhance yields and efficiency in the synthesis of aminoquinolines (Wang et al., 2003).
Properties
IUPAC Name |
6-bromo-7-fluoroisoquinolin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBWGRLEQZQNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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